6-(3-Iodophenyl)pyridine-3-carboxylic acid
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Overview
Description
6-(3-Iodophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the third position. The molecular formula of this compound is C12H8INO2, and it has a molecular weight of 341.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-(3-Iodophenyl)pyridine-3-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound . The reaction conditions are generally mild and can tolerate a variety of functional groups. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6-(3-Iodophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridinecarboxylic acids.
Scientific Research Applications
6-(3-Iodophenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Iodophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the second position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the fourth position.
Uniqueness
6-(3-Iodophenyl)pyridine-3-carboxylic acid is unique due to the presence of the iodine atom on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C12H8INO2 |
---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
6-(3-iodophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8INO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) |
InChI Key |
HPRVAVSMBJTORS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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